molecular formula C10H11F3N2 B6618120 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 1268130-90-0

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B6618120
CAS No.: 1268130-90-0
M. Wt: 216.20 g/mol
InChI Key: CUVCCKLEFMRLHP-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline typically involves radical trifluoromethylation. This process can be achieved through the use of trifluoromethylating agents such as CF3SO2Na. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form stable intermediates and react with various biological molecules. The pathways involved include radical formation and electron transfer processes .

Comparison with Similar Compounds

Similar compounds to 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13/h2-3,6,14H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVCCKLEFMRLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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